![molecular formula C11H20N2O2 B1477239 3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one CAS No. 2092528-33-9](/img/structure/B1477239.png)

3-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Improved Water Solubility and Lipophilicity

Oxa-spirocycles have been shown to dramatically improve water solubility (by up to 40 times) and lower lipophilicity when an oxygen atom is incorporated into the spirocyclic unit. This property is particularly beneficial in enhancing the bioavailability of pharmaceutical compounds .

Synthesis of Antihypertensive Drug Analogues

Researchers have synthesized more potent oxa-spirocyclic analogues of the antihypertensive drug terazosin, which were studied in vivo for their efficacy .

3. Unique Synthetic Challenge in Natural Product Synthesis The bis-spiroacetal moiety, which is present in several classes of natural products, represents a unique synthetic challenge. Oxa-spirocycles play a role in addressing this challenge through acid-catalyzed cyclization processes .

Safety and Hazards

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mecanismo De Acción

Target of Action

Unfortunately, the specific primary targets of 3-Amino-1-(6-oxa-2-azaspiro[4Similar compounds have been found to target janus kinases (jaks), which play a crucial role in cytokine-mediated signal transduction .

Mode of Action

The mode of action of 3-Amino-1-(6-oxa-2-azaspiro[4Compounds with similar structures have been found to inhibit jaks, preventing them from transmitting signals that lead to inflammation and other immune responses .

Biochemical Pathways

The specific biochemical pathways affected by 3-Amino-1-(6-oxa-2-azaspiro[4Jak inhibitors generally affect the jak-stat signaling pathway, which is involved in many biological processes, including cell growth, immune response, and inflammation .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Amino-1-(6-oxa-2-azaspiro[4Similar compounds have been found to exhibit favorable metabolic stability .

Result of Action

The molecular and cellular effects of 3-Amino-1-(6-oxa-2-azaspiro[4Inhibition of jaks can lead to a reduction in inflammation and immune responses, which can be beneficial in the treatment of diseases such as rheumatoid arthritis .

Propiedades

IUPAC Name |

3-amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c12-6-3-10(14)13-7-5-11(9-13)4-1-2-8-15-11/h1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBOXRPQYIKWST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC2(C1)CCN(C2)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

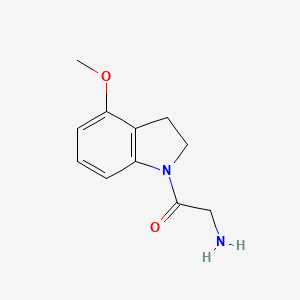

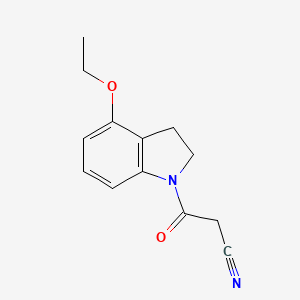

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477157.png)

![1-Oxa-8-azaspiro[5.5]undecane-8-carboximidamide](/img/structure/B1477158.png)

![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine](/img/structure/B1477159.png)

![6-Methoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1477160.png)

![2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477162.png)

![3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B1477164.png)

![3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477165.png)

![6-Oxa-2-azaspiro[4.5]decan-2-amine](/img/structure/B1477169.png)

![7-(2-Azidoethyl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477170.png)

![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1477171.png)

![3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477176.png)

![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1477178.png)